N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-ethylbenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-[(E)-(4-ethylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
Uniqueness
N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of the 2-ethylphenyl and 4-methylbenzenesulfonamide groups provides distinct properties that differentiate it from other sulfonamides.
Properties
Molecular Formula |
C16H17NO2S |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-14-6-4-5-7-15(14)12-17-20(18,19)16-10-8-13(2)9-11-16/h4-12H,3H2,1-2H3 |
InChI Key |
QHYXANXZQORSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C=NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.